PDE4A Inhibitory Potency: 10.7 nM IC50 Places This Compound in the Low-Nanomolar Range, Though ~3.6-Fold Less Potent Than the Reference Standard Rolipram
1-(4-Chlorophenyl)piperidin-4-amine inhibits human recombinant phosphodiesterase type 4A (PDE4A) with an IC50 of 10.7 nM, as measured in a cell-free in vitro assay [1]. By comparison, the prototypical PDE4 inhibitor rolipram—the most extensively studied reference compound in this target class—exhibits PDE4A IC50 values ranging from 3 nM to approximately 300 nM depending on the assay format and enzyme preparation, with the most commonly cited value being 3 nM for immunopurified PDE4A . The target compound is thus approximately 3.6-fold less potent than rolipram at PDE4A under comparable cell-free conditions, yet remains in the low-nanomolar potency range relevant for tool compound and lead optimization programs. No equivalent PDE4A data are publicly available for the close structural analogs 1-(4-fluorophenyl)piperidin-4-amine or 1-phenylpiperidin-4-amine, meaning that the 4-chloro substitution cannot be assumed to produce equivalent PDE4A engagement without experimental confirmation.
| Evidence Dimension | PDE4A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.7 nM (unpurified recombinant PDE4A) |
| Comparator Or Baseline | Rolipram: IC50 = 3 nM (immunopurified PDE4A); also reported as 130 nM (PDE4B) and 240 nM (PDE4D) |
| Quantified Difference | Target compound ~3.6-fold less potent than rolipram at PDE4A (10.7 vs. 3 nM); approximately 12-fold more potent than rolipram at PDE4B (10.7 vs. 130 nM) albeit across different assay formats |
| Conditions | In vitro cell-free assay; ChEMBL_155727 (CHEMBL760761); unpurified recombinant PDE4A; Kleinman EF et al. (1998) |
Why This Matters
For procurement decisions in PDE4-focused drug discovery, this compound provides a structurally distinct chemotype with validated low-nanomolar PDE4A potency, offering an alternative scaffold to the rolipram pyrrolidinone series that may address intellectual property or selectivity requirements.
- [1] BindingDB. Ki Summary: cAMP-specific 3',5'-cyclic phosphodiesterase 4A. Ligand BDBM14361. IC50 = 10.7 ± n/a nM. ChEMBL_155727 (CHEMBL760761). Citation: Kleinman EF, Campbell E, Giordano LA, Cohan VL, Jenkinson TH, Cheng JB, Shirley JT, Pettipher ER, Salter ED, Hibbs TA, DiCapua FM, Bordner J. 'Striking effect of hydroxamic acid substitution on the phosphodiesterase type 4 (PDE4) and TNF alpha inhibitory activity of two series of rolipram analogues: implications for a new active site model of PDE4.' J Med Chem. 1998;41:2676. http://bdb2.ucsd.edu/ View Source
